molecular formula C20H19ClN2O2 B11630118 Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11630118
M. Wt: 354.8 g/mol
InChI Key: KZNBKKGCBAFNKY-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-8-methylquinoline-3-carboxylic acid with 3-methylphenylamine in the presence of a coupling agent. The resulting intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, interfering with their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.

Biological Activity

Overview

Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial activities. The unique substitution pattern of this compound contributes to its distinct biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H21ClN2O2
Molecular Weight368.85 g/mol
CAS Number1043471-45-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit the activity of various kinases and proteases, which are crucial for cell proliferation and inflammatory responses. The compound's binding affinity to these targets can lead to significant biological effects, including:

Inhibition of Cell Proliferation: The compound has been shown to suppress the growth of cancer cell lines.

Anti-inflammatory Effects: By inhibiting pro-inflammatory pathways, it may reduce inflammation in various models.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)18.7

These results suggest that the compound could serve as a potential candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus10.0
Escherichia coli15.0
Bacillus subtilis12.5

These findings indicate that this compound possesses significant antibacterial activity, making it a candidate for further exploration in antimicrobial drug development.

Case Studies

  • Study on Anticancer Efficacy:
    A study conducted on the effect of this compound on human cervical cancer cells (HeLa) showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Evaluation of Antimicrobial Properties:
    In another investigation, this compound was tested against a panel of Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations, thus supporting its use as a broad-spectrum antimicrobial agent.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 6-chloro-8-methyl-4-(3-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-14(21)10-16(18)19(17)23-15-7-5-6-12(2)8-15/h5-11H,4H2,1-3H3,(H,22,23)

InChI Key

KZNBKKGCBAFNKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC(=C3)C)Cl)C

Origin of Product

United States

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